1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is a heterocyclic compound featuring an imidazole ring fused with a tetrahydroimidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylenediamine with glyoxal in the presence of an acid catalyst, followed by cyclization and oxidation steps . The reaction conditions often require precise temperature control and the use of solvents such as ethanol or acetic acid to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield tetrahydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-2,5-dione derivatives, while substitution reactions can produce various substituted imidazole compounds.
Scientific Research Applications
1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism by which 1-phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Imidazole: A simpler heterocyclic compound with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Tetrahydroimidazole: A reduced form of imidazole with additional hydrogen atoms.
Uniqueness: 1-Phenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural complexity can enhance its reactivity and potential for diverse applications compared to simpler imidazole derivatives.
Properties
IUPAC Name |
4-phenyl-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c15-9-11-7-8(13-9)14(10(16)12-7)6-4-2-1-3-5-6/h1-5,7-8H,(H,12,16)(H2,11,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWSWTRMGMLAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3C(NC(=O)N3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.